(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one

Raf/MEK dual inhibitor MAPK pathway Feedback reactivation

(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one (CAS 213406-50-9) is a low-molecular-weight pyridazin-3(2H)-one hydrazone that functions as a dual Raf/MEK inhibitor. It is also designated RG7304, CK-127, or CKI27 and has been advanced to Phase I clinical trials for advanced solid tumors by Chugai/Roche.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
Cat. No. B1684346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one
SynonymsCKI27;  CK127;  CK 127;  RG7304;  RG7304;  RG 7304 R7304.
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2
InChIInChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8+
InChIKeyCTGDOGPKSFBVDA-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What Is (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one? A Procurement-Focused Introduction to a Clinical-Stage MEK Inhibitor


(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one (CAS 213406-50-9) is a low-molecular-weight pyridazin-3(2H)-one hydrazone that functions as a dual Raf/MEK inhibitor [1]. It is also designated RG7304, CK-127, or CKI27 and has been advanced to Phase I clinical trials for advanced solid tumors by Chugai/Roche [2]. Its molecular weight (228.25 Da) places it substantially below most clinical-stage MEK inhibitors, making it an interesting scaffold for fragment-based or lead-optimization campaigns.

Why a Generic MEK Inhibitor Cannot Substitute for (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one in Research and Development


MEK inhibitors are not interchangeable despite sharing a nominal target. They differ profoundly in binding mode (allosteric vs. ATP-competitive), selectivity for MEK1 vs. MEK2, feedback reactivation profiles, and ability to suppress RAF-mediated resistance [1]. (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is reported to function as a dual Raf/MEK inhibitor, a mechanism distinct from pure MEK inhibitors such as trametinib or selumetinib, which may confer different pathway-suppression characteristics [2]. The quantitative evidence below substantiates why swapping this compound for a cheaper or more common MEK inhibitor introduces uncontrolled variables that degrade experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one: Head-to-Head and Cross-Study Comparator Data


Dual Raf/MEK Inhibition Mechanism vs. Pure MEK Inhibitors

Unlike trametinib (a pure MEK1/2 allosteric inhibitor), (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is described by its innovator as a dual Raf/MEK inhibitor [1][2]. Pure MEK inhibitors can paradoxically relieve negative feedback and reactivate RAF signaling, limiting pathway suppression [3]. Dual inhibition of both RAF and MEK is hypothesized to mitigate this feedback reactivation, providing more complete MAPK pathway blockade [3]. Direct quantitative comparison between RG7304 and a pure MEK inhibitor in the same assay is not publicly available at this time.

Raf/MEK dual inhibitor MAPK pathway Feedback reactivation

Molecular Weight Advantage: Lead-Like Physicochemical Profile

(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one has a molecular weight of 228.25 Da, which is significantly lower than all marketed or late-stage clinical MEK inhibitors. By comparison, trametinib (MW 615.39), cobimetinib (MW 531.3), selumetinib (MW 457.5), and binimetinib (MW 441.23) are all substantially larger [1]. Lower molecular weight correlates with improved ligand efficiency metrics (LE, LLE) and provides greater headroom for property optimization in lead optimization campaigns.

Fragment-based drug discovery Ligand efficiency Lead-likeness

Clinical Validation: Phase I Advancement in Solid Tumors vs. Preclinical In-Class Compounds

(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one completed Phase I clinical evaluation in patients with advanced solid tumors (JPRN-jRCT2080221452), sponsored by Chugai/Roche [1][2]. This distinguishes it from the vast majority of pyridazinone-hydrazone analogs that remain at the preclinical in-vitro stage. The Phase I study assessed safety, pharmacokinetics, and exploratory pharmacodynamics in a histology-agnostic advanced cancer population [1]. While no efficacy data are publicly disclosed, Phase I completion implies acceptable human tolerability and drug-like PK, a critical de-risking milestone not shared by non-clinical comparators.

Clinical-stage MEK inhibitor Phase I oncology Solid tumors

Structural Differentiation: Unique Pyridazin-3(2H)-one Core with N-Methyl Benzylidene Hydrazone Substituent

The compound features a pyridazin-3(2H)-one core with an (E)-configured benzylidene-1-methylhydrazinyl substituent at the 5-position, a substructure not represented in any other clinical MEK inhibitor [1]. All currently approved or late-stage MEK inhibitors (trametinib, cobimetinib, selumetinib, binimetinib) are based on unrelated heterocyclic scaffolds (pyridopyrimidine, benzimidazole, etc.) [2]. This unique topology creates a distinct chemical space that may contribute to the reported dual Raf/MEK activity and offers orthogonal IP and SAR opportunities.

Pyridazinone scaffold Hydrazone moiety Chemical diversity

Optimal Application Scenarios for (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one: Matching Evidence to Use Cases


Probing RAF-Mediated Feedback Reactivation in RAS-Mutant Cancer Models

Researchers studying adaptive resistance to MEK inhibition can use RG7304 as a dual Raf/MEK inhibitor tool compound to test whether simultaneous RAF/MEK blockade suppresses the feedback reactivation observed with pure MEK inhibitors such as trametinib or selumetinib [1]. The Phase I clinical tolerability data add translational credibility for in vivo xenograft or PDX studies.

Fragment-Based and Lead-Optimization Medicinal Chemistry Campaigns Targeting MAPK Kinases

With a molecular weight of 228.25 Da, RG7304 is an attractive starting point for fragment elaboration or scaffold-hopping strategies aimed at improving MEK or dual Raf/MEK potency while optimizing ADME properties . Its low MW provides ample room for chemical modification without exceeding Lipinski thresholds.

Chemical Biology Studies Requiring a Structurally Divergent MEK Inhibitor Chemotype

When benchmarking target engagement or off-target profiles, the structurally unique pyridazin-3(2H)-one hydrazone scaffold of RG7304 reduces the risk of confounding scaffold-specific off-target effects that may cluster within the benzimidazole or pyridopyrimidine families of approved MEK inhibitors [2].

Quote Request

Request a Quote for (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.